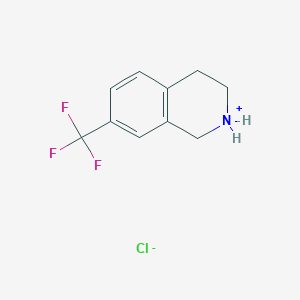
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride is an organic compound with the chemical formula C10H11ClF3N . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is typically found as a white crystalline solid and is soluble in organic solvents like ethanol, chloroform, dichloromethane, and dimethyl sulfoxide .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride can be synthesized through a multi-step process:
Reaction of 4-Hydroxyoxazole and Trifluoromethyl Alcohol: This step involves the reaction of 4-hydroxyoxazole with trifluoromethyl alcohol to produce trifluoromethyl-4-hydroxyoxazole.
Reaction with 4-Hydroxythiazole: The trifluoromethyl-4-hydroxyoxazole is then reacted with 4-hydroxythiazole to form 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.
Formation of Hydrochloride Salt: Finally, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other isoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学的研究の応用
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the methylation of aromatic carboxylic acids.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom instead of a trifluoromethyl group alters its reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYKKSBELWYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C=CC(=C2)C(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7722316.png)

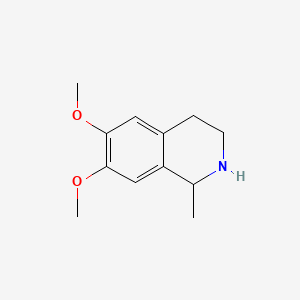
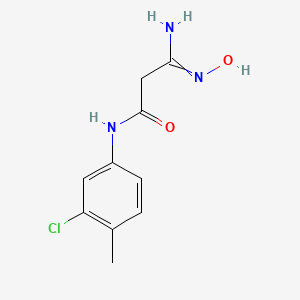
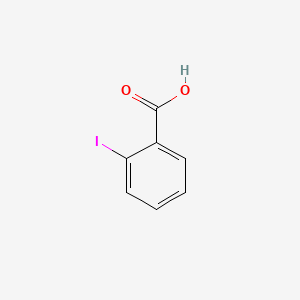

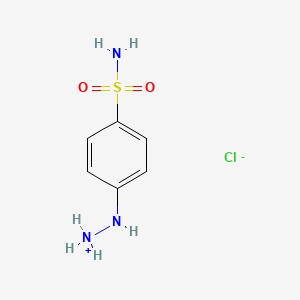
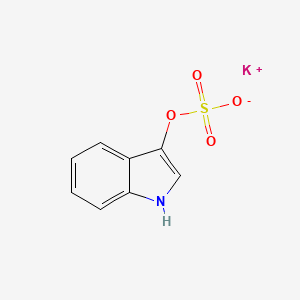

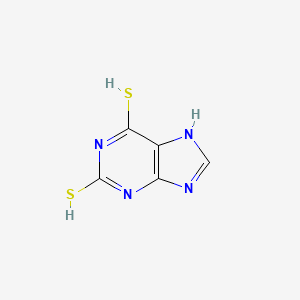
![2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B7722388.png)
![1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7722394.png)

